

Spectral Analysis of Ethyl 2-(dimethylamino)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)benzoate

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This technical guide provides a comprehensive overview of the spectral data for **Ethyl 2-(dimethylamino)benzoate**, a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ^1H and ^{13}C NMR data for **Ethyl 2-(dimethylamino)benzoate**.

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts for **Ethyl 2-(dimethylamino)benzoate**

Protons	Chemical Shift (δ) ppm
Aromatic protons	7.85 - 6.95 (m)
-OCH ₂ -	4.34 (q)
-N(CH ₃) ₂	2.66 (s)
-CH ₃ (of ethyl)	1.38 (t)

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for **Ethyl 2-(dimethylamino)benzoate**

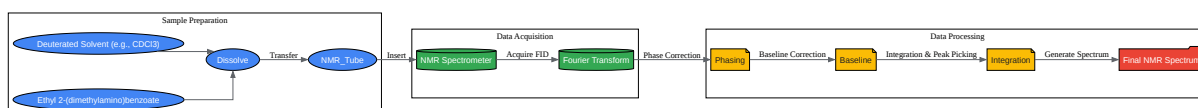
Carbon Atom	Chemical Shift (δ) ppm
C=O	168.5
Aromatic C (quaternary)	152.9, 119.9
Aromatic CH	132.0, 131.0, 118.9, 116.3
-OCH ₂ -	60.5
-N(CH ₃) ₂	42.6
-CH ₃ (of ethyl)	14.4

Experimental Protocol for NMR Spectroscopy

While specific experimental details for the cited data are not publicly available, a general protocol for obtaining NMR spectra of aromatic amines is as follows:

- Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Parameters:
 - Acquire ¹H and ¹³C spectra at room temperature.

- For ^1H NMR, typical spectral width is 0-15 ppm.
- For ^{13}C NMR, typical spectral width is 0-220 ppm.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).



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Figure 1: Generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of **Ethyl 2-(dimethylamino)benzoate** shows characteristic absorption bands.

IR Spectral Data

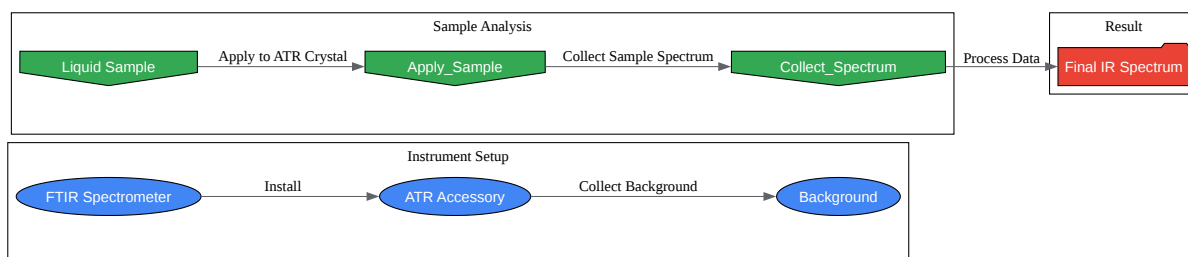
Table 3: Characteristic IR Absorption Bands for **Ethyl 2-(dimethylamino)benzoate**

Functional Group	Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	~3050
C-H stretch (aliphatic)	2975 - 2800
C=O stretch (ester)	~1715
C=C stretch (aromatic)	~1600, 1490
C-N stretch	~1260
C-O stretch	~1130

Experimental Protocol for IR Spectroscopy

For a liquid sample like **Ethyl 2-(dimethylamino)benzoate**, the following general protocol for Attenuated Total Reflectance (ATR)-FTIR can be used:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.



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Figure 2: Generalized workflow for ATR-FTIR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While a specific UV-Vis spectrum for **Ethyl 2-(dimethylamino)benzoate** is not readily available in public databases, data for the closely related compound, ethyl anthranilate (ethyl 2-aminobenzoate), can provide an estimation. Ethyl anthranilate exhibits absorption maxima (λ_{max}) at approximately 225 nm, 250 nm, and 338 nm in alcohol.[1] The dimethylamino group in **Ethyl 2-(dimethylamino)benzoate** is expected to cause a bathochromic (red) shift in these absorptions.

Predicted UV-Vis Spectral Data

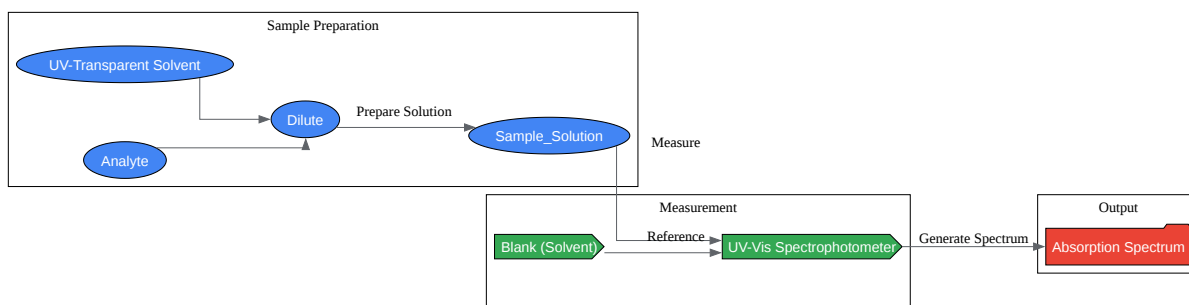
Table 4: Estimated UV-Vis Absorption Maxima (λ_{max}) for **Ethyl 2-(dimethylamino)benzoate**

Transition	Estimated λ_{max} (nm)
$\pi \rightarrow \pi$	> 225
$\pi \rightarrow \pi$	> 250
$n \rightarrow \pi^*$	> 338

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for obtaining a UV-Vis spectrum of an aromatic compound is as follows:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Procedure:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second quartz cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.



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Figure 3: Generalized workflow for UV-Vis spectroscopy.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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